2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt
Description
This compound is a trisodium salt of a highly substituted anthracenesulfonic acid derivative, characterized by a complex structure integrating anthraquinone, triazine, and sulfophenyl moieties. Its molecular framework includes:
- Anthraquinone core: Provides chromophoric properties, critical for dye applications .
- Triazine ring: Enhances reactivity for covalent bonding with substrates (e.g., textiles in dyeing) .
- Sulfonate groups: Improve water solubility and ionic character, making it suitable for aqueous-phase applications .
- Chlorine substituent: Increases electrophilicity, facilitating nucleophilic substitution reactions .
Properties
CAS No. |
72214-18-7 |
|---|---|
Molecular Formula |
C32H23ClN7Na3O11S3 |
Molecular Weight |
882.2 g/mol |
IUPAC Name |
trisodium;1-amino-4-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C32H26ClN7O11S3.3Na/c1-13-25(35-19-12-21(53(46,47)48)24(34)23-22(19)27(41)16-8-4-5-9-17(16)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)36-18-10-6-7-11-20(18)52(43,44)45;;;/h4-12,35H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,36,37,38,39,40);;;/q;3*+1/p-3 |
InChI Key |
GWZGQKXBZOLBKS-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps The process typically starts with the sulfonation of anthracene to introduce the sulfonic acid group This is followed by nitration and reduction to introduce the amino group
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and nitration reactions, followed by purification steps such as crystallization and filtration to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The anthracene backbone can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid and amino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst and sodium borohydride.
Substitution: Common reagents include halogens and sulfonating agents.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, aminoanthracene derivatives, and substituted anthracene derivatives.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Used as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules, making it useful in various biochemical assays. The triazine ring and chlorinated phenyl groups contribute to its stability and reactivity.
Comparison with Similar Compounds
Key Observations:
- Solubility: Trisodium salts (target compound) exhibit superior aqueous solubility compared to mono- or disodium analogs .
- Reactivity: Chloro-triazine derivatives (target, Procion MX) show higher reactivity than brominated or non-halogenated analogs, enabling efficient covalent bonding with cellulose in dyes .
- For example, monosodium analogs with trimethylanilino groups exhibit discrepancies between actual (irritant) and predicted (non-irritant) toxicity, highlighting the need for empirical validation .
Pharmacological Potential
Triazine-containing analogs (e.g., 4-[4-(5-Aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]benzenesulfonamide) demonstrate kinase inhibition activity .
Q & A
Q. What are the key synthetic routes for preparing this trisodium salt anthracenesulfonic acid derivative, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions involving sulfonation, amination, and triazine coupling. Critical steps include:
- Sulfonation : Anthracene derivatives are sulfonated using fuming sulfuric acid at 80–100°C to introduce sulfonic acid groups .
- Triazine coupling : Chlorotriazine intermediates react with sulfophenylamine under alkaline conditions (pH 8–10) to form the triazine-amino linkage .
- Salt formation : Sodium hydroxide neutralizes sulfonic acid groups to yield the trisodium salt . Optimizing pH, temperature, and stoichiometry of reagents like 4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-amine is critical for yields >75% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- UV-Vis spectroscopy : Detects π→π* transitions in the anthraquinone core (λmax ~450–500 nm) and confirms conjugation with triazine groups .
- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm and sulfonate shifts at δ 3.1–3.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while ESI-MS confirms the molecular ion [M–3Na] at m/z 830–840 .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the triazine ring) affect the compound’s photostability and solubility?
- Photostability : Electron-withdrawing groups (e.g., –Cl on triazine) enhance stability by reducing HOMO-LUMO gaps, as shown in TD-DFT simulations . However, bulky substituents (e.g., trimethylphenyl) may increase steric hindrance, reducing aggregation-induced quenching .
- Solubility : Trisodium sulfonate groups confer high aqueous solubility (>50 mg/mL at 25°C). Comparative studies with monosodium analogs show a 3× solubility difference due to ionic hydration effects .
Q. What mechanistic insights explain contradictions in catalytic activity reported for similar anthraquinone sulfonates?
Discrepancies arise from:
- pH-dependent redox behavior : Anthraquinone-sulfonate acts as a redox mediator in acidic conditions (pH <4) but forms inert complexes at neutral pH .
- Competing coordination modes : Sulfonate groups may bind metal ions (e.g., Fe) either via O-sulfonate or N-triazine sites, altering catalytic pathways . Methodological resolution requires in situ XAS (X-ray absorption spectroscopy) to track coordination changes .
Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?
- DFT calculations : Predict charge distribution and bandgap tuning. For example, substituting –Cl with –NH on triazine lowers the LUMO by ~0.5 eV, improving electron-accepting capacity .
- MD simulations : Reveal solvation dynamics; trisodium salts exhibit faster diffusion coefficients (~1.2×10 m/s) than potassium analogs due to smaller ionic radius .
Methodological Recommendations
- Synthesis : Use Schlenk techniques to avoid hydrolysis of chlorotriazine intermediates .
- Analysis : Pair HPLC with ICP-MS to quantify trace metal impurities (<10 ppm) that affect catalytic performance .
- Data validation : Cross-reference NMR assignments with X-ray crystallography (if single crystals are obtainable) to resolve ambiguous proton environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
